N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
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Overview
Description
N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an indole, triazole, and furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic synthesisThe final step involves the coupling of the furan-2-carboxamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety would yield oxindole derivatives, while reduction of the triazole ring would yield dihydrotriazole derivatives .
Scientific Research Applications
N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors, while the triazole ring can enhance the compound’s binding affinity and selectivity. The furan-2-carboxamide moiety may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1H-indol-5-yl)cyclopentanecarboxamide: Shares the indole moiety but differs in the overall structure and functional groups.
1H-Indole, 2,3-dihydro-: A simpler indole derivative without the additional functional groups present in N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]FURAN-2-CARBOXAMIDE.
Uniqueness
The uniqueness of N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]FURAN-2-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H23N5O4S |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H23N5O4S/c1-33-20-10-5-4-9-19(20)30-22(15-26-24(32)21-11-6-14-34-21)27-28-25(30)35-16-23(31)29-13-12-17-7-2-3-8-18(17)29/h2-11,14H,12-13,15-16H2,1H3,(H,26,32) |
InChI Key |
AJBCLOJDBXDKDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=CO5 |
Origin of Product |
United States |
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